5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide
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Overview
Description
5-Bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with the molecular formula C11H13BrN2O2S, has garnered interest due to its potential biological activities and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-oxoazepane-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles through reactions such as Suzuki-Miyaura cross-coupling.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts and boronic acids are commonly used reagents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Various aryl or heteroaryl derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Scientific Research Applications
5-Bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s thiophene moiety makes it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to its biological effects. The thiophene ring and the amide group play crucial roles in its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Another thiophene derivative with applications in organic synthesis.
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide: A similar compound used in medicinal chemistry.
Uniqueness
5-Bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide is unique due to its combination of the thiophene ring with an azepane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H13BrN2O2S |
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Molecular Weight |
317.20 g/mol |
IUPAC Name |
5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2S/c12-9-5-4-8(17-9)11(16)14-7-3-1-2-6-13-10(7)15/h4-5,7H,1-3,6H2,(H,13,15)(H,14,16) |
InChI Key |
VUAUEIVCQYKBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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